

3-Chloro-1-propanol solubility in organic solvents

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Compound of Interest

Compound Name: 3-Chloro-1-propanol

CAS No.: 28064-81-5

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An In-depth Technical Guide to the Solubility of **3-Chloro-1-propanol** in Organic Solvents

Abstract

3-Chloro-1-propanol (CAS: 627-30-5), also known as trimethylene chlorohydrin, is a bifunctional organic compound of significant interest in chemical synthesis.^[1] Its unique molecular structure, featuring both a primary alcohol (-OH) and a primary alkyl chloride (-Cl), makes it a versatile building block for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.^{[2][3][4]} This guide provides a comprehensive overview of the solubility of **3-Chloro-1-propanol** in various organic solvents, grounded in the principles of intermolecular forces. It offers a detailed experimental protocol for solubility determination and discusses the practical implications for researchers and drug development professionals.

Introduction: The Synthetic Utility of a Bifunctional Molecule

3-Chloro-1-propanol is a colorless to pale-yellow liquid with the chemical formula C_3H_7ClO .^[3]^[5]^[6] Its value as a chemical intermediate stems from its two reactive sites.^[2] The hydroxyl group can undergo typical alcohol reactions like esterification and oxidation, while the chlorine atom is susceptible to nucleophilic substitution.^[1]^[2] This dual reactivity allows for sequential or selective reactions, making it a crucial precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs), such as the antiviral drug Nelfinavir and the antithrombotic agent Clopidogrel.^[2]^[5]^[7]

Understanding the solubility of **3-Chloro-1-propanol** is paramount for its effective use. Proper solvent selection is critical for:

- **Reaction Medium:** Ensuring reactants are in the same phase for optimal reaction kinetics.
- **Purification:** Facilitating extraction and crystallization processes.
- **Formulation:** Developing stable and effective drug delivery systems.

This guide delves into the physicochemical principles governing its solubility and provides practical data for laboratory applications.

Theoretical Framework: Intermolecular Forces and Solubility

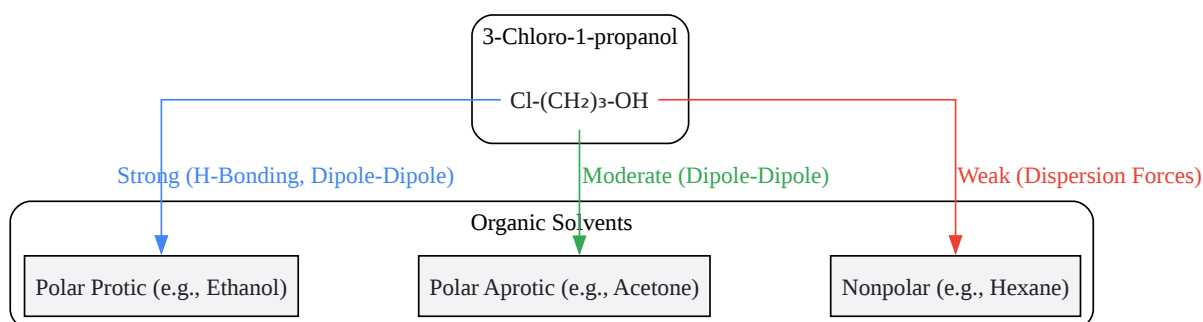
The solubility of a substance is dictated by the principle of "like dissolves like," which is fundamentally about the compatibility of intermolecular forces between the solute (**3-Chloro-1-propanol**) and the solvent.^[8]^[9] The stronger the solute-solvent interactions are compared to the solute-solute and solvent-solvent interactions, the greater the solubility.

3-Chloro-1-propanol's structure allows for multiple types of intermolecular interactions:

- **Hydrogen Bonding:** The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This is the strongest intermolecular force at play.
- **Dipole-Dipole Interactions:** The electronegative chlorine and oxygen atoms create a significant molecular dipole, leading to dipole-dipole attractions.

- London Dispersion Forces (van der Waals): Present in all molecules, these temporary, induced dipoles are the weakest of the intermolecular forces but increase with molecular size and surface area.[10]

The interplay of these forces determines its solubility profile across different solvent classes.



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Caption: Intermolecular forces between **3-Chloro-1-propanol** and solvent classes.

Solubility Profile of 3-Chloro-1-propanol

Based on its molecular structure, **3-Chloro-1-propanol** exhibits predictable solubility. It is readily soluble in polar solvents, especially those capable of hydrogen bonding, and shows poor solubility in nonpolar solvents.

Data Presentation: Solubility in Common Organic Solvents

| Solvent Class | Specific Solvent | Solubility / Miscibility | Predominant Interaction |
|---------------|---------------------------------|----------------------------------|---|
| Polar Protic | Alcohols (Ethanol, Methanol) | Soluble / Miscible[3][5] | Hydrogen Bonding, Dipole-Dipole |
| Polar Protic | Water | Soluble (300 g/L at 20°C)[5][11] | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Ethers (Diethyl ether, THF) | Soluble / Miscible[3][5] | Dipole-Dipole |
| Polar Aprotic | Ketones (Acetone) | Miscible (Predicted) | Dipole-Dipole |
| Nonpolar | Aliphatic Hydrocarbons (Hexane) | Insoluble[3][6] | London Dispersion Forces |
| Nonpolar | Aromatic Hydrocarbons (Toluene) | Slightly Soluble (Predicted) | London Dispersion Forces, π -stacking |

Expertise & Experience Insights:

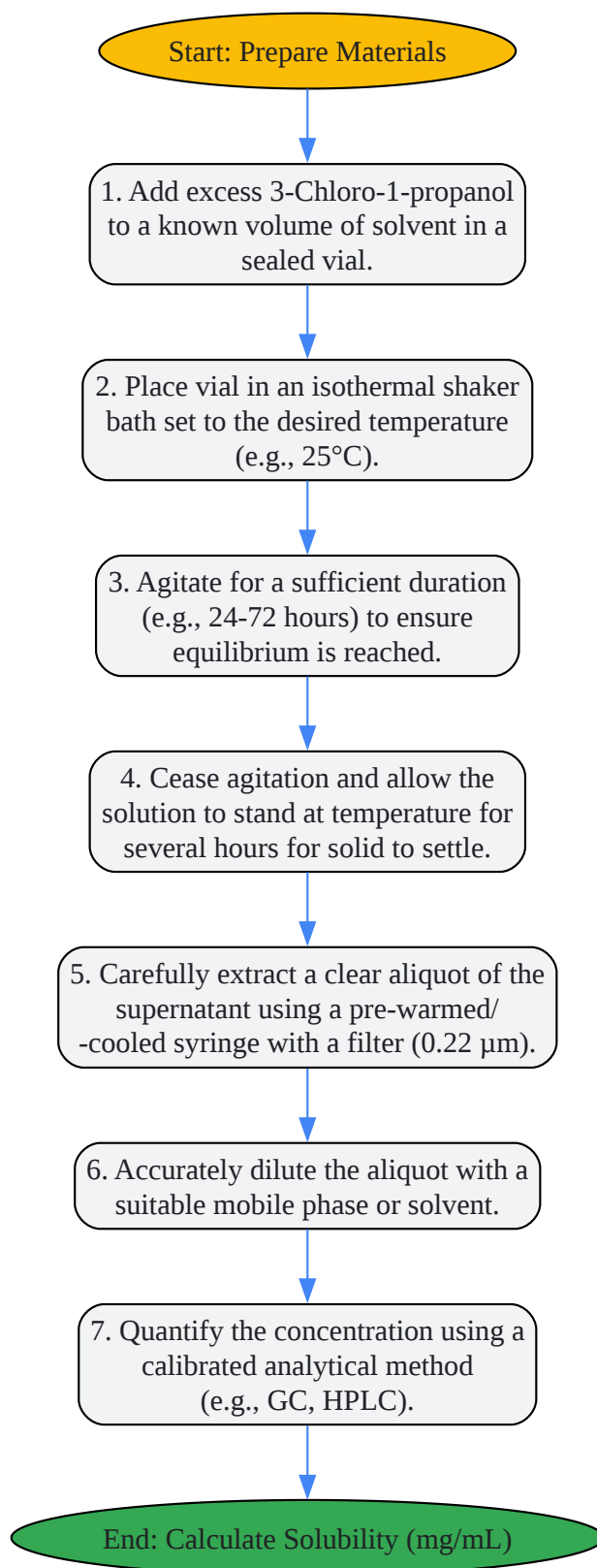
- Alcohols & Water: The miscibility in alcohols and high solubility in water is driven by the powerful hydrogen bonding network that can be established between the hydroxyl group of **3-Chloro-1-propanol** and the solvent molecules.[12]
- Ethers: While ethers cannot donate hydrogen bonds, their oxygen atom can act as a hydrogen bond acceptor for the -OH group of **3-Chloro-1-propanol**. This, combined with strong dipole-dipole interactions, leads to high solubility.[12]
- Hydrocarbons: The energy required to break the strong hydrogen bonds between **3-Chloro-1-propanol** molecules is not compensated by the weak London dispersion forces that would form with a nonpolar solvent like hexane. This energetic mismatch results in insolubility.[13]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

For systems where quantitative data is unavailable, the isothermal shake-flask method is a reliable and authoritative technique for determining solubility.^[14]^[15] This protocol ensures that a true thermodynamic equilibrium is reached and analyzed.

Trustworthiness: A Self-Validating System The protocol's trustworthiness is established by approaching equilibrium from both undersaturated (dissolution) and potentially supersaturated (precipitation after cooling a heated mixture) states. Consistent results from both approaches validate that a true equilibrium was achieved.^[14]

Methodology:



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Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Steps:

- **Preparation:** To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.
- **Addition of Solute:** Add an excess amount of **3-Chloro-1-propanol** to each vial. The presence of undissolved liquid after equilibration is crucial.
- **Equilibration:** Seal the vials tightly and place them in an orbital shaker with precise temperature control (e.g., $\pm 0.5^\circ\text{C}$). Agitate the samples for a predetermined time (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required.
- **Phase Separation:** After the equilibration period, stop the agitation and let the vials rest in the temperature-controlled bath for at least 12 hours to allow the undissolved solute to settle completely.
- **Sampling:** Carefully withdraw a sample from the clear supernatant of each vial using a syringe fitted with a solvent-compatible filter (e.g., a $0.22\ \mu\text{m}$ PTFE filter). This step is critical to avoid transferring any undissolved solute.
- **Analysis:** Accurately weigh or measure the volume of the collected sample and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID), to determine the concentration of **3-Chloro-1-propanol**.
- **Calculation:** Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Conclusion

3-Chloro-1-propanol is a vital synthetic intermediate whose utility is intrinsically linked to its solubility characteristics. Its bifunctional nature, conferring both hydrogen-bonding capability and significant polarity, renders it highly soluble in polar protic and aprotic organic solvents while being insoluble in nonpolar hydrocarbons. This in-depth guide provides the theoretical

foundation, practical solubility data, and a robust experimental protocol to empower researchers, scientists, and drug development professionals to make informed decisions in solvent selection for synthesis, purification, and formulation, thereby optimizing their chemical processes.

References

- The Chemistry of **3-Chloro-1-propanol**: Properties & Synthesis Applications. (n.d.). Acme Hardesty. [\[Link\]](#)
- **3-Chloro-1-propanol** | C₃H₇ClO. (n.d.). PubChem. [\[Link\]](#)
- **3-Chloro-1-propanol**. (2024). ChemBK. [\[Link\]](#)
- **3-Chloro-1-propanol** (CAS 627-30-5) Properties. (n.d.). Chemcasts. [\[Link\]](#)
- Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. [\[Link\]](#)
- **3-Chloro-1-Propanol** - Reagent Chemical. (n.d.). Nelson-Jameson. [\[Link\]](#)
- solubility experimental methods.pptx. (2016). Slideshare. [\[Link\]](#)
- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. ResearchGate. [\[Link\]](#)
- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [\[Link\]](#)
- CN110668918A - Chemical synthesis method of **3-chloro-1-propanol**. (n.d.).
- Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [\[Link\]](#)
- Haloalkanes and Haloarenes. (n.d.). Samagra. [\[Link\]](#)
- Comprehensive Overview of **3-Chloro-1-propanol**: Properties, Applications, and Safety. (n.d.). LinkedIn. [\[Link\]](#)

- Intermolecular Forces. (n.d.). Maricopa Open Digital Press. [[Link](#)]
- Effects of Intermolecular Forces. (n.d.). Saskoer.ca. [[Link](#)]
- **3-chloro-1-propanol**. (n.d.). Mol-Instincts. [[Link](#)]
- Ashenhurst, J. (2023). The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry. [[Link](#)]
- Intermolecular Forces and Solubilities. (2022). Chemistry LibreTexts. [[Link](#)]
- Solvent Miscibility Table. (n.d.). MilliporeSigma. [[Link](#)]

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Sources

1. 3-Chloro-1-propanol | 627-30-5 | Benchchem [[benchchem.com](https://www.benchchem.com)]
2. nbinno.com [[nbinno.com](https://www.nbinno.com)]
3. 3-Chloro-1-propanol | 627-30-5 [[chemicalbook.com](https://www.chemicalbook.com)]
4. Page loading... [wap.guidechem.com]
5. chembk.com [[chembk.com](https://www.chembk.com)]
6. Page loading... [wap.guidechem.com]
7. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]
8. education.com [[education.com](https://www.education.com)]
9. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
10. masterorganicchemistry.com [[masterorganicchemistry.com](https://www.masterorganicchemistry.com)]
11. 3-Chloro-1-propanol price, buy 3-Chloro-1-propanol - chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]

- [12. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [13. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry \[saskoer.ca\]](https://saskoer.ca)
- [14. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [15. lup.lub.lu.se \[lup.lub.lu.se\]](https://lup.lub.lu.se)
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